2-(2-Chloropyrimidin-4-YL)ethanamine
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Overview
Description
2-(2-Chloropyrimidin-4-YL)ethanamine is a chemical compound with the molecular formula C6H8ClN3 and a molecular weight of 157.60 g/mol It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyrimidin-4-YL)ethanamine typically involves the reaction of 2,4-dichloropyrimidine with ethanamine under specific conditions. One common method involves reacting 2,4-dichloropyrimidine with ethanamine in a mixture of water and methanol at temperatures ranging from 25 to 30°C for 24 hours, yielding the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyrimidin-4-YL)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .
Scientific Research Applications
2-(2-Chloropyrimidin-4-YL)ethanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Chloropyrimidin-4-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA synthesis or repair, thereby exerting its anticancer effects .
Comparison with Similar Compounds
2-(2-Chloropyrimidin-4-YL)ethanamine can be compared with other similar compounds, such as:
2-Amino-4-chloropyrimidine: This compound is also a pyrimidine derivative with similar chemical properties but different biological activities.
2,4-Dichloropyrimidine: A precursor in the synthesis of this compound, it has distinct reactivity due to the presence of two chlorine atoms.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H8ClN3 |
---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
2-(2-chloropyrimidin-4-yl)ethanamine |
InChI |
InChI=1S/C6H8ClN3/c7-6-9-4-2-5(10-6)1-3-8/h2,4H,1,3,8H2 |
InChI Key |
DSKLAIYJOPFZNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1CCN)Cl |
Origin of Product |
United States |
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